(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
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Overview
Description
(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound features a bicyclic structure with an oxabicyclohexane ring and a methanamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
(4-Propan-2-yl-2-oxabicyclo[21
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: It may be used in the production of specialized polymers or materials with unique properties.
Mechanism of Action
The mechanism of action for (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological processes. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds are similar in structure but may have different substituents, affecting their chemical properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound has a different ring size and structure, leading to different reactivity and applications.
Oxabicyclo[2.2.2]octenes: These compounds have a larger ring system and different chemical properties.
Uniqueness
(4-Propan-2-yl-2-oxabicyclo[211]hexan-1-yl)methanamine is unique due to its specific bicyclic structure and the presence of a methanamine group
Properties
IUPAC Name |
(4-propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7(2)8-3-9(4-8,5-10)11-6-8/h7H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXVQNOZZJQEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(OC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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